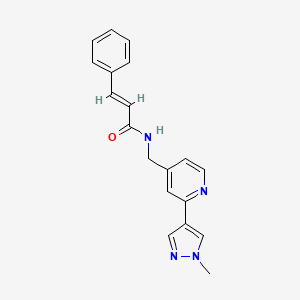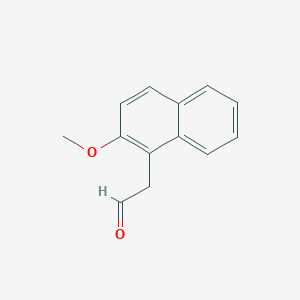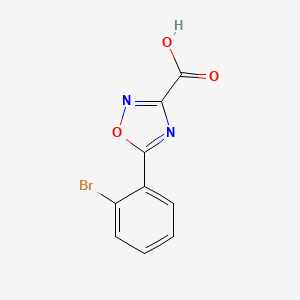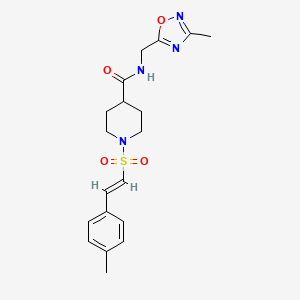![molecular formula C19H13F3N4O B2534587 8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1428366-73-7](/img/structure/B2534587.png)
8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone” is a nitrogen-containing heterocyclic compound . It is part of a large family of compounds that play a crucial role in the metabolism of all living cells . These compounds are abundant in nature and necessary for life .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a copper-catalyzed approach . This strategy involves the use of various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides . The process yields a series of glycohybrids with diverse stereochemistry .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group . The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Aplicaciones Científicas De Investigación
Pyrazolo[1,5-d][1,2,4]triazinones and related compounds exhibit a broad spectrum of biological activities, making them subjects of interest in medicinal chemistry. These compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial effects. Their activities are attributed to their interaction with various biological systems through pharmacophoric substituents, π-π interactions, intercalation in DNA, and their lipophilic character, which facilitates penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).
Triazine Scaffold in Medicinal Chemistry
Triazine scaffolds, including the pyrazolo[1,5-d][1,2,4]triazinone structure, are notable in medicinal chemistry for their potential as bases for drug development due to their wide range of biological activities. These compounds have been explored for antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and other pharmacological activities. The triazine nucleus is considered a core moiety for the development of future drugs, highlighting the significant potential of these compounds in therapeutic applications (Verma, Sinha, & Bansal, 2019).
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the pyrazolo[1,5-d][1,2,4]triazinones, is a privileged heterocycle in drug discovery, demonstrating a broad range of medicinal properties. Its use as a building block for developing drug-like candidates has shown anticancer, CNS agents, anti-infectious, anti-inflammatory properties, and more. This highlights the importance of exploring such scaffolds for developing potential drug candidates, offering ample opportunities for medicinal chemists to exploit these structures further (Cherukupalli et al., 2017).
Mecanismo De Acción
- The primary target of PP is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation and cell proliferation .
- CDK2 plays a pivotal role in phosphorylating key components necessary for cell division and progression .
- PP interacts with the active site of CDK2, forming essential hydrogen bonds with Leu83 .
- By binding to CDK2, PP inhibits its kinase activity, disrupting the cell cycle and preventing cell division .
- This inhibition selectively targets tumor cells, making it a promising candidate for cancer treatment .
Target of Action
Mode of Action
Biochemical Pathways
Propiedades
IUPAC Name |
2-phenyl-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O/c20-19(21,22)15-8-4-5-13(9-15)11-25-18(27)17-10-16(24-26(17)12-23-25)14-6-2-1-3-7-14/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZGOPPFLCCDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


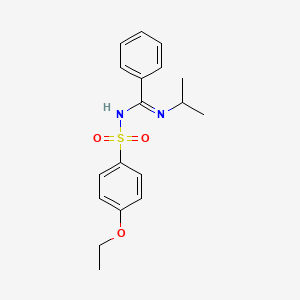
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2534507.png)
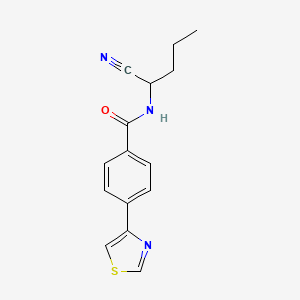
![N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2534511.png)
![2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide](/img/structure/B2534512.png)
![Methyl 5-ethyl-7-(4-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2534513.png)
